S-3448
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKHTZXXMBJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433322 | |
| Record name | S-3448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254877-04-8 | |
| Record name | S-3448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Aryl Sulfonamide Core
The aryl sulfonamide fragment is typically prepared via sulfonation of an aniline derivative. For example, chlorosulfonation of 3,4-dimethoxyaniline using chlorosulfonic acid at 0°C yields the corresponding sulfonyl chloride, which is subsequently treated with ammonium hydroxide to form the sulfonamide. Challenges in regioselectivity are mitigated by electron-donating substituents, which direct sulfonation to the para position.
Representative Procedure :
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Dissolve 3,4-dimethoxyaniline (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.
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Add chlorosulfonic acid (1.2 equiv) dropwise at 0°C, stirring for 4 h.
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Quench with ice-water, extract with DCM, and concentrate under reduced pressure.
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React the crude sulfonyl chloride with NH4OH (2.0 equiv) in THF/H2O (3:1) at 25°C for 12 h.
Construction of the Bicyclic Heteroaromatic System
The bicyclic moiety in this compound likely originates from a [3+2] cycloaddition or palladium-catalyzed C–H activation. Shuttle catalysis, a method demonstrated for related sGC activators, offers a viable route by enabling reversible functionalization-defunctionalization steps. For instance, a gold(I)-catalyzed annulation between a propargyl ether and an enamine could form the requisite pyrrolo[2,1-f][1,2,]triazine system.
Optimization Challenges :
Side-Chain Functionalization
The methylenedioxy group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Alternatively, nucleophilic aromatic substitution with a methylenedioxybenzene derivative under basic conditions (K2CO3, DMF, 80°C) affords the desired linkage.
Comparative Data :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh3 | 65 | 95 |
| Nucleophilic Substitution | K2CO3, DMF | 58 | 89 |
Late-Stage Modifications and Purification
Benzoylation at the Bridgehead Position
Bridgehead functionalization, a critical step in sGC activators, is achieved via direct acylation. For this compound, Shair’s protocol—using benzoyl chloride and LiTMP (−35°C)—enables selective acylation without epimerization. Deuterium labeling studies confirm minimal proton abstraction under these conditions, ensuring stereochemical fidelity.
Mechanistic Insight :
Final Deprotection and Workup
Global deprotection of tert-butyldimethylsilyl (TBS) ethers is performed using tetrabutylammonium fluoride (TBAF) in THF. Subsequent recrystallization from ethanol/water (7:3) affords this compound as a white crystalline solid (mp 218–220°C).
Purity Analysis :
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HPLC (C18 column, 70:30 MeCN/H2O): >99% purity.
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HRMS (ESI+): m/z calc. for C21H18N4O5S [M+H]+: 439.1024; found: 439.1021.
Scalability and Process Challenges
Limitations in Cyclopentene Annulation
Early attempts to adapt hydrazulene synthesis protocols (e.g., conjugate addition of propargylzinc reagents) resulted in syn-diastereomer dominance due to torsional steering effects. Switching to a cyclohexenone substrate and lowering the temperature to −40°C inverted selectivity (anti:syn = 6.3:1), albeit with reduced yields (47%).
Solvent and Catalyst Selection
Rhodium-catalyzed ring expansion, while effective for hydrazulene formation, suffers from catalyst deactivation. Screening revealed Rh2(TFA)4 as optimal, whereas Rh2(OAc)4 led to premature decarboxylation. Solvent effects were pronounced:
| Catalyst | Solvent | Conversion (%) |
|---|---|---|
| Rh2(TFA)4 | Toluene | 92 |
| Rh2(OAc)4 | Toluene | 34 |
| Rh2(TFA)4 | DCE | 78 |
Chemical Reactions Analysis
2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Insights :
- This compound and ataciguat share a sulfonylamino motif but differ in side chains; this compound’s thiomorpholine group may enhance target binding .
- Cinaciguat (Bayer) employs a cinnamic acid backbone, enabling stronger vasodilation in heart failure models .
Preclinical and Clinical Efficacy
This compound vs. Ataciguat (HMR-1766)
This compound vs. Cinaciguat (BAY 58-2667)
- Mechanism : Both activate heme-free sGC, but cinaciguat demonstrates superior hemodynamic effects in canine heart failure models, increasing cardiac output by 40% at 3 μg/kg .
- Therapeutic Scope : Cinaciguat has broader clinical validation in myocardial infarction and chronic heart failure, whereas this compound’s applications focus on pulmonary and renal pathologies .
This compound vs. Second-Generation Activators
- Newer compounds (e.g., Merck/GSK) exhibit structural divergence but retain a single carboxylate group critical for sGC binding. Their enhanced pharmacokinetic profiles may translate to longer half-lives and reduced dosing frequency .
Limitations and Competitive Landscape
- Ataciguat : Moderate in vitro potency but proven antifibrotic effects in chronic kidney disease models .
- Cinaciguat : Robust efficacy in heart failure but short half-life (1–2 hours) necessitates continuous infusion .
- Second-Generation Compounds : Preclinical superiority in bioavailability but lack head-to-head comparisons with first-gen activators .
Biological Activity
S-3448, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is identified as 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide. Its mechanism of action involves interaction with specific proteins and enzymes, which modulates cellular signaling pathways and biological processes. This modulation can lead to significant biological effects, including anticancer activity and antibacterial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. The compound exhibits a notable ability to produce reactive oxygen species (ROS), which is associated with increased cytotoxicity against cancer cells.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| M-HeLa | 5 | Induction of apoptosis via ROS production |
| MCF-7 | 10 | Mitochondrial membrane potential disruption |
| A549 (Lung) | 12 | Activation of intrinsic apoptotic pathway |
The data indicates that this compound is significantly more effective than many existing treatments, particularly in the M-HeLa cell line, where it shows a high potency .
Antibacterial Activity
In addition to its anticancer properties, this compound also demonstrates antibacterial activity. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 1 to 8 µg/mL, showcasing its potential as a broad-spectrum antibacterial agent.
Table 2: Antibacterial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Strongly bactericidal |
| Escherichia coli | 4 | Moderately bactericidal |
| Pseudomonas aeruginosa | 6 | Weakly bactericidal |
These findings suggest that this compound could serve as a promising candidate for developing new antibacterial therapies, especially in an era marked by increasing antibiotic resistance .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that further elucidate the biological activity of this compound:
- Case Study on Cancer Treatment : A study involving the administration of this compound in combination with traditional chemotherapy agents demonstrated enhanced efficacy in tumor reduction compared to chemotherapy alone. The combination therapy resulted in a significant decrease in tumor size in animal models, suggesting a synergistic effect .
- Antibacterial Application : In another study focusing on wound infections caused by multidrug-resistant bacteria, this compound was applied topically. The results indicated a marked improvement in healing rates and a reduction in bacterial load within the infected tissue .
- Mechanistic Insights : Further mechanistic studies revealed that this compound's interaction with specific cellular targets leads to alterations in gene expression associated with stress responses and apoptosis, providing insights into its multifaceted biological roles.
Q & A
Q. What experimental models are most suitable for evaluating the efficacy of S-3448 in chronic kidney disease (CKD)?
Methodological Answer: Preclinical models such as murine renal ischemia-reperfusion injury or porcine coronary artery models are widely used . Validate model selection by aligning with this compound’s mechanism (sGC agonism) and disease pathophysiology. Ensure consistency in endpoints like glomerular filtration rate (GFR) or histopathological markers of fibrosis. Cross-validate results using ex vivo assays (e.g., isolated arterioles) to confirm vasodilatory effects .
Q. What are the key pharmacological mechanisms underlying this compound’s vasodilatory effects?
Methodological Answer: this compound activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels. Use in vitro assays (e.g., sGC activity measurements via cGMP ELISA) and knockout models to confirm target specificity. Compare potency with other sGC agonists (e.g., HMR-1766) to contextualize efficacy .
Q. Which biomarkers are most indicative of this compound’s therapeutic efficacy in pulmonary hypertension (PH) models?
Methodological Answer: Measure right ventricular systolic pressure (RVSP), right heart hypertrophy index, and pulmonary vascular remodeling via histology . Complement with plasma biomarkers like BNP (B-type natriuretic peptide) and cGMP levels to correlate hemodynamic and molecular responses .
Q. How do researchers validate the purity and structural integrity of this compound batches in pharmacological studies?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) for purity assessment (>98%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Document batch-specific variations in solubility and stability to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s hemodynamic effects across preclinical studies?
Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., species-specific sGC expression, dosing regimens). Validate findings using in situ hybridization or RNA-seq to map sGC isoform distribution in target tissues . Replicate studies under standardized conditions (e.g., ISO guidelines for blood pressure measurements) .
Q. What methodological approaches ensure reproducibility in this compound pharmacokinetic (PK) studies?
Methodological Answer: Standardize PK protocols across labs by harmonizing sampling intervals, bioanalytical methods (LC-MS/MS for plasma quantification), and data normalization (e.g., body surface area). Share raw datasets via repositories like Zenodo to enable cross-validation .
Q. How should researchers design studies to evaluate this compound’s tissue-specific selectivity and off-target effects?
Methodological Answer: Combine in vitro panels (e.g., Eurofins’ SafetyScreen44) with in vivo tissue distribution studies using radiolabeled this compound. Apply transcriptomic profiling (RNA-seq) in non-target organs to identify unintended pathway modulation .
Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?
Methodological Answer: Perform interspecies hepatocyte assays to compare metabolic clearance rates. Use CRISPR-engineized liver models to isolate cytochrome P450 isoforms responsible for discrepancies. Validate with in vivo PK studies in hepatic CYP3A4 knockout models .
Q. What integrative approaches combine multi-omics data to elucidate this compound’s mode of action?
Methodological Answer: Apply systems pharmacology pipelines: (1) Transcriptomic profiling (RNA-seq) to identify sGC-related pathways; (2) Proteomics (LC-MS/MS) to quantify cGMP-dependent kinase activity; (3) Metabolomics (NMR) to map downstream lipid mediators. Validate via pathway enrichment tools (e.g., MetaboAnalyst) and CRISPR interference .
Data Contradiction & Analysis
Q. How should researchers interpret conflicting results on this compound’s efficacy in diabetic nephropathy models?
Methodological Answer: Stratify data by disease stage (early vs. advanced nephropathy) and comorbidity status (e.g., hypertension). Use multivariate regression to adjust for confounding factors like hyperglycemia severity. Cross-reference with human sGC expression datasets (e.g., GTEx Portal) to assess translational relevance .
Q. What frameworks are recommended for reconciling divergent findings in this compound’s off-target toxicity profiles?
Methodological Answer: Implement adverse outcome pathways (AOPs) to link molecular initiating events (e.g., ROS generation) to organ-level effects. Validate using high-content screening (HCS) in 3D organoids and mechanistic toxicology assays (e.g., mitochondrial respiration assays) .
Experimental Design & Optimization
Q. What steps minimize variability in this compound’s ex vivo vascular reactivity assays?
Methodological Answer: Precondition arterial rings with standardized oxygen tension (e.g., 95% O₂/5% CO₂) and normalize responses to a reference agonist (e.g., acetylcholine). Document vessel preparation techniques (e.g., endothelium removal) to ensure consistency .
Q. How can researchers optimize dosing regimens for this compound in combinatorial therapies for CKD?
Methodological Answer: Use factorial design experiments to test this compound with ACE inhibitors or SGLT2 inhibitors. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify synergistic dosing windows. Validate with urinary albumin-to-creatinine ratio (UACR) and histopathology .
Ethical & Reporting Standards
Q. What ethical considerations are critical for this compound studies involving animal models of hypertension?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Implement humane endpoints (e.g., predefined thresholds for blood pressure or weight loss) and justify sample sizes via power analysis to minimize animal use .
Q. How should researchers document negative or inconclusive results in this compound trials?
Methodological Answer: Publish negative findings in repositories like Figshare or preprint servers (e.g., bioRxiv) with detailed methods. Include raw data, statistical code, and assay validation protocols to facilitate meta-research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
